molecular formula C17H17N3O3 B2436514 4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide CAS No. 1351581-51-5

4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide

Cat. No.: B2436514
CAS No.: 1351581-51-5
M. Wt: 311.341
InChI Key: CLXJQJYDKGGCOR-UHFFFAOYSA-N
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Description

The compound “4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is substituted with a benzyl group at the 4-position and a carboxamide group at the 3-position. The nitrogen of the carboxamide group is further substituted with a pyridin-4-yl group.


Molecular Structure Analysis

The morpholine ring in the molecule provides a three-dimensional structure due to its non-planarity . The presence of the nitrogen atom in the ring can contribute to the stereochemistry of the molecule . The pyridine ring is a planar aromatic ring, which can participate in π-π stacking interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing morpholine rings are known to participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Compound Synthesis

    Research includes the synthesis of novel heterocyclic compounds, demonstrating methodologies for generating structurally diverse molecules. For instance, morpholine derivatives have been utilized to create compounds with potential biological activities, including antimicrobial and antipsychotic properties. The synthesis processes often involve innovative reactions, highlighting the chemical versatility of morpholine-based frameworks (Krutošíková et al., 2001), (Girgis et al., 2008).

  • Crystal Structure Analysis

    Some studies focus on determining the crystal structures of morpholine derivatives, which can help in identifying potential binding sites for biological targets. This research is crucial for understanding how these compounds can be further optimized for specific biological activities (Wu et al., 2014).

Biological Screening and Potential Therapeutic Applications

  • Antimicrobial and Anticonvulsant Activities

    Several morpholine derivatives have been evaluated for their antimicrobial properties against a variety of pathogens, showing good to excellent activity. Additionally, the anticonvulsant potential of enaminones derived from morpholine and other amines has been explored, revealing compounds with significant activity and minimal neurotoxicity (Devarasetty et al., 2019), (Edafiogho et al., 1992).

  • Antipsychotic Agents

    Research into heterocyclic carboxamides, including morpholine derivatives, has investigated their potential as antipsychotic agents, focusing on their affinity for dopamine and serotonin receptors. This highlights the therapeutic potential of these compounds in treating psychiatric disorders (Norman et al., 1996).

  • Synthetic Methodologies

    Innovative synthetic methods for creating morpholine derivatives, such as microwave-assisted synthesis, have been developed. These methods offer advantages in terms of reaction speed and efficiency, contributing to the broader accessibility of these compounds for further research and development (Sharma et al., 2013).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. If it shows promising activity in biological assays, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

4-benzyl-5-oxo-N-pyridin-4-ylmorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16-12-23-11-15(17(22)19-14-6-8-18-9-7-14)20(16)10-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXJQJYDKGGCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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